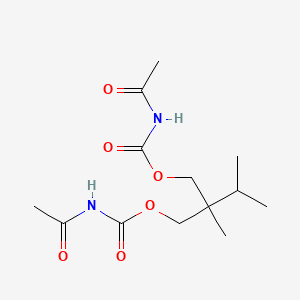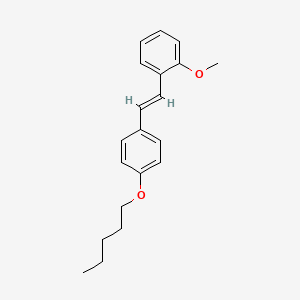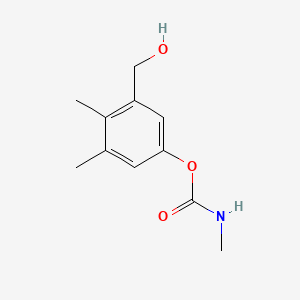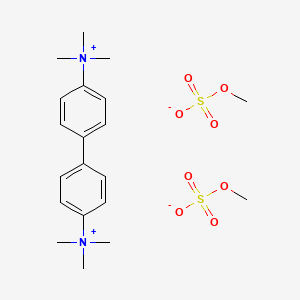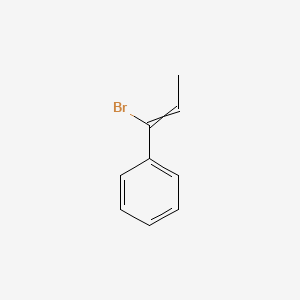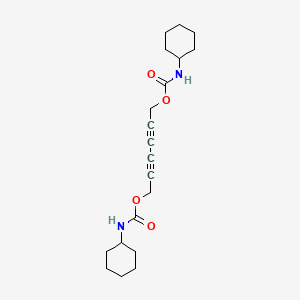
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diacetylene core with two cyclohexylcarbamate groups attached at either end, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) typically involves the reaction of hexa-2,4-diyne-1,6-diol with cyclohexyl isocyanate. The reaction is carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by the disappearance of the starting materials on thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) can undergo various chemical reactions, including:
Oxidation: The diacetylene core can be oxidized to form diketones or other oxidized products.
Reduction: Reduction of the compound can lead to the formation of alkanes or alkenes.
Substitution: The cyclohexylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials with unique mechanical and optical properties.
Mécanisme D'action
The mechanism by which Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) exerts its effects involves its interaction with specific molecular targets. The diacetylene core can undergo polymerization, leading to the formation of conjugated polymers with unique properties. The cyclohexylcarbamate groups can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-2,4-diyne-1,6-diyl bis(p-toluenesulfonate): Similar diacetylene core but different functional groups.
Hexa-2,4-diyne-1,6-diyl bis(4-hexyloxybenzoate): Another diacetylene compound with different substituents.
Uniqueness
Hexa-2,4-diyne-1,6-diyl bis(cyclohexylcarbamate) is unique due to its specific combination of a diacetylene core and cyclohexylcarbamate groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Propriétés
Numéro CAS |
24996-74-5 |
|---|---|
Formule moléculaire |
C20H28N2O4 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
6-(cyclohexylcarbamoyloxy)hexa-2,4-diynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C20H28N2O4/c23-19(21-17-11-5-3-6-12-17)25-15-9-1-2-10-16-26-20(24)22-18-13-7-4-8-14-18/h17-18H,3-8,11-16H2,(H,21,23)(H,22,24) |
Clé InChI |
AJOONGCZBIZAIV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)OCC#CC#CCOC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


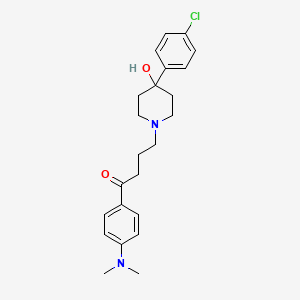
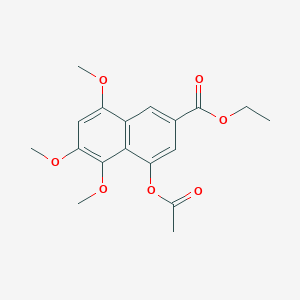
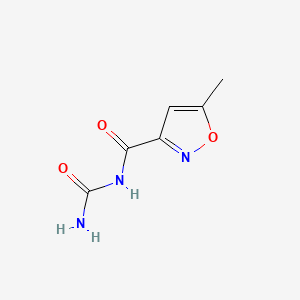
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
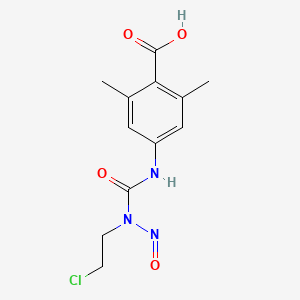
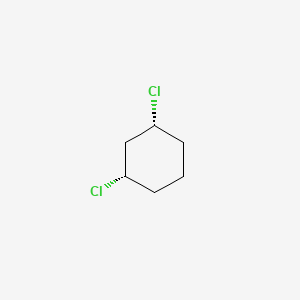
![2,2'-[Disulfanediylbis(methylene)]bis(2-chloro-N-phenylpropanamide)](/img/structure/B14684760.png)
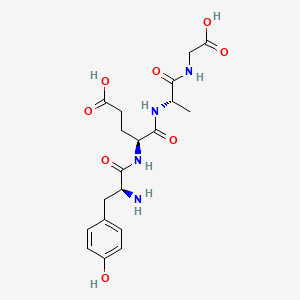
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
